(2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane
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Overview
Description
(2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane is a chemical compound with the molecular formula C13H9Cl2FS. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of chloro and fluoro substituents on the benzyl and phenyl rings, respectively, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-chlorothiophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Scientific Research Applications
(2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-fluorobenzyl)phenyl sulfane
- (2-Chloro-6-fluorobenzyl)(4-fluorophenyl)sulfane
- (2-Chloro-6-fluorobenzyl)(4-methylphenyl)sulfane
Uniqueness
(2-Chloro-6-fluorobenzyl)(4-chlorophenyl)sulfane is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-9-4-6-10(7-5-9)17-8-11-12(15)2-1-3-13(11)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXZUTHJIKFVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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